Product packaging for Octyl hydrogen phthalate(Cat. No.:CAS No. 5393-19-1)

Octyl hydrogen phthalate

Cat. No.: B134470
CAS No.: 5393-19-1
M. Wt: 278.34 g/mol
InChI Key: PKIYFBICNICNGJ-UHFFFAOYSA-N
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Description

Significance of Phthalate (B1215562) Esters as Compounds of Research Interest

The extensive production and application of phthalate esters have made them a subject of intense research. frontiersin.org A primary reason for this scientific focus is their potential to leach from plastic products into the environment, leading to widespread contamination of air, water, and soil. researchgate.net Because they are not chemically bound to the polymer matrix, they can be released over time, resulting in human and environmental exposure. researchgate.net

Academic inquiry into phthalate esters is also driven by their classification as endocrine-disrupting chemicals (EDCs). nih.gov Research has explored their ability to interfere with the body's hormonal systems, potentially leading to a range of health concerns. nih.gov The lipophilic nature of these compounds allows them to be readily absorbed by living organisms, and their metabolites are frequently detected in human samples. frontiersin.org

Overview of Scholarly Inquiry into Octyl Hydrogen Phthalate

This compound, also known as mono-n-octyl phthalate (MnOP), is a monoester derivative of phthalic acid. nih.gov It is formed by the condensation of one of the carboxy groups of phthalic acid with the hydroxy group of octanol (B41247). chemicalbook.com This compound is a metabolite of di-n-octyl phthalate (DNOP), a commonly used plasticizer. researchgate.net

Scholarly research on this compound often centers on its role as a metabolite in the degradation of DNOP. researchgate.net Studies have investigated its formation through the hydrolysis of DNOP in biological systems and the environment. The analytical detection of this compound in various matrices, such as water and biological samples, is a key area of research, often employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Research Findings

Synthesis and Properties

The synthesis of this compound can be achieved through the esterification of phthalic acid or phthalic anhydride (B1165640) with octanol. orgsyn.org This reaction typically requires an acid catalyst and heat. Industrially, phthalate esters are often produced in a continuous process.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 2-octoxycarbonylbenzoic acid nih.gov
Molecular Formula C16H22O4 nih.gov
Molecular Weight 278.34 g/mol nih.gov

| CAS Number | 5393-19-1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Analytical Methods

The quantification of this compound in various samples is crucial for research. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for its detection. To improve volatility for GC-MS analysis, derivatization, such as silylation, is often employed. For more polar matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column is a preferred method. The use of deuterated internal standards is recommended to correct for matrix effects during analysis.

Metabolism and Degradation

This compound is a key intermediate in the breakdown of di-n-octyl phthalate (DNOP). In biological systems, DNOP is hydrolyzed to form mono-n-octyl phthalate and n-octanol. researchgate.net Further metabolism can lead to the formation of phthalic acid and other oxidative products. researchgate.netindustrialchemicals.gov.au Studies have identified specific enzymes, such as hydrolases, that catalyze the cleavage of the ester bond. The degradation of this compound is an important area of study in understanding the environmental fate of phthalate plasticizers. researchgate.net

Table 2: Related Phthalate Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Di-n-octyl phthalate (DNOP) 117-84-0 C24H38O4 390.56
Dioctyl phthalate (DOP/DEHP) 117-81-7 C24H38O4 390.56
Phthalic acid 88-99-3 C8H6O4 166.13
Phthalic anhydride 85-44-9 C8H4O3 148.12

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B134470 Octyl hydrogen phthalate CAS No. 5393-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octoxycarbonylbenzoic acid
Source PubChem
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InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKIYFBICNICNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
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DSSTOX Substance ID

DTXSID4052714
Record name Octyl hydrogen phthalate
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Molecular Weight

278.34 g/mol
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CAS No.

5393-19-1
Record name Mono-n-octyl phthalate
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Record name Mono-n-octyl phthalate
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Record name Octyl hydrogen phthalate
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Record name Octyl hydrogen phthalate
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Synthetic Methodologies and Chemical Derivatization

Classical Esterification Pathways for Octyl Hydrogen Phthalate (B1215562) Production

The formation of octyl hydrogen phthalate, a monoester of phthalic acid, is the initial and rapid step in the esterification process that can lead to the diester, di-octyl phthalate. This primary reaction involves the combination of an octanol (B41247) isomer with phthalic anhydride (B1165640).

The synthesis of this compound is classically achieved through the esterification of phthalic anhydride with an octanol isomer. This reaction proceeds readily by heating the two reactants together. For instance, sec-octyl hydrogen phthalate can be prepared by heating a mixture of phthalic anhydride and sec-octyl alcohol. orgsyn.org The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the monoester. wikipedia.org

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H)

C₆H₄(CO₂R)(CO₂H) + ROH → C₆H₄(CO₂R)₂ + H₂O

The first step, which yields this compound, is typically fast. The subsequent conversion to the diester is slower and often requires a catalyst and the removal of water to drive the equilibrium forward. wikipedia.org While the initial mono-esterification can occur simply with heat, the process is often accelerated using homogeneous Brønsted acid catalysts. Commonly employed catalysts in these systems include sulfuric acid, p-toluenesulfonic acid, and phosphoric acid. niscair.res.in These catalysts work by protonating a carbonyl oxygen of the phthalic anhydride, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol.

A typical laboratory preparation involves heating equimolar amounts of phthalic anhydride and sec-octyl alcohol for several hours. The resulting product, a mixture containing the desired sec-octyl hydrogen phthalate, is then purified. orgsyn.org

Table 1: Reaction Conditions for Laboratory Synthesis of sec-Octyl Hydrogen Phthalate. orgsyn.org
Reactant 1Reactant 2TemperatureReaction TimeProduct
Phthalic Anhydride (1 mole)sec-Octyl Alcohol (1 mole)110–115 °C12–15 hourssec-Octyl Hydrogen Phthalate

On an industrial scale, phthalate esters are produced by reacting phthalic anhydride with an excess of the desired alcohol at high temperatures. wikipedia.org The process begins with the production of phthalic anhydride, typically through the catalytic oxidation of ortho-xylene or naphthalene. wikipedia.orgatamanchemicals.com This anhydride is then used as the feedstock for the esterification reaction.

The industrial synthesis is designed to favor the formation of the diester, which is widely used as a plasticizer. However, this compound is the crucial intermediate in this process. wikipedia.org To maximize the yield of the final diester product, water formed during the second esterification step is continuously removed from the reaction mixture, often through azeotropic distillation or by operating under a vacuum. researchgate.netgoogle.com Catalysts are essential for driving the slower second esterification to completion. While traditional acid catalysts are effective, industrial processes may also employ catalysts based on tin or titanium alkoxides. wikipedia.org The reaction temperature is carefully controlled, often starting at lower temperatures for the initial mono-esterification and then increasing to complete the reaction to the diester. google.comepo.org

Advanced Catalytic Approaches in Octyl Phthalate Synthesis

To overcome the drawbacks associated with homogeneous catalysts, such as corrosion, difficult separation, and waste generation, research has focused on developing advanced heterogeneous catalytic systems. niscair.res.in

Heterogeneous acid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. niscair.res.in Sulfated zirconia (SZr) has emerged as a highly effective and robust solid acid catalyst for the esterification of phthalic acid with n-octanol to produce di-octyl phthalate. niscpr.res.inresearchgate.net Studies have shown that SZr exhibits superior activity compared to other heterogeneous catalysts like montmorillonite (B579905) K-10 clay, zeolites (H-β and H-Y), and the ion-exchange resin Amberlyst-15. niscair.res.inniscpr.res.in

The effectiveness of SZr is attributed to its strong acid sites. niscpr.res.in Research indicates that SZr can achieve high conversion of n-octanol (88%) with excellent selectivity for the di-octyl phthalate product (93%) under optimized conditions. researchgate.netniscpr.res.in The catalyst also demonstrates remarkable stability, maintaining its activity over multiple reaction cycles. niscair.res.inniscpr.res.in Other solid acid catalysts, such as sulfated titania, have also been investigated for the esterification of phthalic anhydride. rsc.org

Table 2: Comparative Performance of Heterogeneous Catalysts in the Esterification of Phthalic Acid with n-Octanol. niscair.res.in
Catalystn-Octanol Conversion (%)Di-octyl Phthalate (DOP) Selectivity (%)
Sulfated Zirconia (SZr)8893
H-β Zeolite7087
H-Y Zeolite6976
Montmorillonite K-106078
Amberlyst-157585
Conditions: Reaction temperature 160 °C, reaction time 6 hours.

A significant advancement in the synthesis of phthalate esters is the development of solvent-free reaction conditions. niscpr.res.inresearchgate.net Traditional industrial processes often use co-solvents like benzene (B151609), toluene, or xylene to facilitate the reaction and aid in water removal. niscair.res.in However, these solvents are often volatile and hazardous, contributing to environmental concerns.

The use of powerful heterogeneous catalysts like sulfated zirconia allows the esterification of phthalic acid with n-octanol to be carried out efficiently without any solvent. niscpr.res.inniscpr.res.in This approach represents a greener synthetic pathway, reducing waste and simplifying the product purification process. In a typical solvent-free protocol, a stoichiometric ratio of phthalic acid and n-octanol (1:2) is heated with a small amount of the SZr catalyst (e.g., 2 wt% relative to the acid) at a moderate temperature of around 160 °C. niscpr.res.in This method has been successfully scaled up, demonstrating its potential for industrial application. researchgate.net

Stereochemical Resolution Techniques for Chiral Octyl Phthalates

When a chiral alcohol, such as sec-octyl alcohol (octan-2-ol), is used in the synthesis, the resulting this compound is also chiral and exists as a racemic mixture of two enantiomers. The separation of these enantiomers is known as chiral resolution. numberanalytics.com

A classical and effective method for resolving racemic sec-octyl hydrogen phthalate is through the formation of diastereomeric salts. orgsyn.org This technique involves reacting the racemic acidic phthalate with a single enantiomer of a chiral base, known as a resolving agent. Brucine, a naturally occurring alkaloid, is a common resolving agent used for this purpose. orgsyn.org

The process is as follows:

The racemic sec-octyl hydrogen phthalate is dissolved in a suitable solvent, such as acetone (B3395972).

An equimolar amount of a chiral base (e.g., brucine) is added to the solution. The acid-base reaction forms a pair of diastereomeric salts.

Because diastereomers have different physical properties, they exhibit different solubilities in the solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt crystallizes out first.

The crystallized salt is separated by filtration.

The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to break the salt linkage, regenerating the optically pure enantiomer of the sec-octyl hydrogen phthalate, which precipitates and can be collected. orgsyn.org

The other enantiomer can be recovered from the mother liquor (the remaining solution after filtration) by a similar acidification process. orgsyn.org More modern methods for separating enantiomers include chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, which can separate enantiomers based on differential interactions with the chiral surface. researchgate.net

Synthesis of this compound Derivatives for Specific Research Applications

Immunological assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, cost-effective, and high-throughput method for detecting small molecules like phthalates in various samples. tandfonline.comtandfonline.com However, small molecules, referred to as haptens, are not immunogenic on their own and cannot elicit an immune response to produce antibodies. To overcome this, they must be covalently linked to a larger carrier molecule, typically a protein, to form a hapten-carrier conjugate, which can then be used as an immunogen. researchgate.netacs.org The design and synthesis of an appropriate hapten are therefore critical first steps that significantly influence the sensitivity and specificity of the resulting immunoassay. tandfonline.comnih.gov

Hapten Design

The rational design of a hapten is crucial for developing antibodies that can specifically recognize the target analyte. Phthalate esters like di-n-octyl phthalate (DOP), the parent compound of this compound, lack a suitable functional group (e.g., amino, carboxyl, or hydroxyl group) for direct conjugation to a carrier protein. researchgate.net Therefore, a derivative must be synthesized by introducing such a group.

A successful hapten design strategy aims to preserve the key structural features of the target molecule that will serve as antigenic determinants. For di-n-octyl phthalate, these determinants are the n-octyl ester groups and the aromatic benzene ring. tandfonline.comtandfonline.com A common approach involves modifying the phthalic acid backbone at a position that leaves the characteristic side chains exposed. In one reported strategy, researchers designed di-n-octyl 4-aminophthalate (B1235162) (DOAP) as the hapten for DOP. tandfonline.comtandfonline.com This design introduces a reactive amino group for protein conjugation while keeping the two n-octyl ester groups intact, maximizing the potential for generating specific antibodies against the parent compound. tandfonline.com

Synthesis of Hapten (di-n-octyl 4-aminophthalate)

The synthesis of the DOAP hapten is a two-step process starting from 4-nitrophthalic acid (4-NPA). tandfonline.comtandfonline.com

Synthesis of di-n-octyl 4-nitrophthalate (DONP): The first step is a Fischer esterification reaction. 4-nitrophthalic acid is reacted with an excess of n-octanol in the presence of a solvent like benzene and a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated to reflux to drive the reaction to completion and remove the water formed as a byproduct. tandfonline.comtandfonline.com The resulting product, di-n-octyl 4-nitrophthalate, incorporates the desired octyl chains.

Synthesis of di-n-octyl 4-aminophthalate (DOAP): The second step involves the reduction of the nitro group on the DONP molecule to a primary amine. This is typically achieved using a reducing agent like iron powder in the presence of an ammonium (B1175870) chloride solution and a solvent mixture such as methanol (B129727) and water. The reaction mixture is heated to reflux, and after completion, the product, di-n-octyl 4-aminophthalate (the hapten), is isolated and purified. tandfonline.comtandfonline.com

Conjugation to Carrier Proteins

With a reactive amino group, the synthesized DOAP hapten can be covalently coupled to carrier proteins. For immunological applications, two different conjugates are typically prepared:

Immunogen: The hapten is conjugated to a highly immunogenic protein like Bovine Serum Albumin (BSA). This conjugate (e.g., DOP-BSA) is used to immunize animals (such as rabbits) to elicit the production of specific polyclonal antibodies. tandfonline.comtandfonline.com

Coating Antigen: The hapten is conjugated to a different protein, such as Ovalbumin (OVA). This conjugate (e.g., DOP-OVA) is used in the ELISA plate as the coating antigen, which competes with the free analyte in a sample for binding to the antibodies. tandfonline.comtandfonline.com

The conjugation of the DOAP hapten is often performed using a diazotization reaction. The amino group on the hapten is converted into a reactive diazonium salt at low temperatures (e.g., 4°C) using sodium nitrite (B80452) and hydrochloric acid. This diazonium salt is then added to a solution of the carrier protein (BSA or OVA) at a basic pH (e.g., 9.2), leading to the formation of a stable azo bond between the hapten and tyrosine or histidine residues on the protein. tandfonline.com The successful formation of these conjugates can be confirmed using methods like UV-Vis spectroscopy and gel electrophoresis. acs.orgspkx.net.cn

The research utilizing this hapten design and conjugation strategy successfully led to the development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the detection of di-n-octyl phthalate. tandfonline.comtandfonline.com The performance of this assay demonstrates the efficacy of the synthetic methodology.

Table 1: Performance Characteristics of the Developed Immunoassay for Di-n-octyl Phthalate (DOP)

ParameterValueReference
IC50 Value19.2 ± 1.1 ng/mL tandfonline.com
Detection Limit1.9 ± 0.1 ng/mL tandfonline.com
Quantitative Working Range5–75 ng/mL tandfonline.com
Cross-reactivity with Di-iso-octyl phthalate (DIOP)22.6% tandfonline.com
Cross-reactivity with Di-n-butyl phthalate (DBP)17.6% tandfonline.com
Cross-reactivity with Di-hexyl phthalate (DHP)21.2% tandfonline.com

Environmental Fate, Transport, and Degradation Research

Hydrolytic Transformation Pathways of Octyl Hydrogen Phthalate (B1215562)

Hydrolysis is a key transformation process for octyl hydrogen phthalate in the environment, breaking it down into less complex molecules. This process can occur through both enzymatic and chemical means.

Enzymatic Hydrolysis Mechanisms (e.g., Hydrolase Enzymes)

Hydrolase enzymes play a significant role in the breakdown of this compound. These enzymes catalyze the cleavage of the ester bond, yielding phthalic acid and n-octanol. One such enzyme, a monoalkyl phthalate hydrolase, utilizes a catalytic triad (B1167595) of amino acids (Ser125, Asp259, and His291) to facilitate a nucleophilic attack on the ester bond. The substrate is stabilized within the enzyme's active site by other residues, such as Thr152, through hydrogen bonding.

Research has shown that various microorganisms possess enzymes capable of hydrolyzing phthalate esters. core.ac.uk For instance, some enzymes can rapidly convert phthalate diesters to phthalic acid without the accumulation of the monoester intermediate, suggesting that the hydrolysis of the monoester is a faster process than that of the diester. core.ac.uk Enzymes involved in the degradation of di-n-octyl phthalate, and by extension this compound, include di-n-octyl phthalate hydrolase and mono-n-octyl phthalate hydrolase, which have been found to be inducible in the presence of the substrate. nih.gov

Table 1: Key Enzymes in the Hydrolysis of this compound and Related Compounds

Enzyme Substrate(s) Product(s) Source Organism Example
Monoalkyl phthalate hydrolase (MehpH) Mono-n-octyl phthalate Phthalic acid, n-octanol Not specified
Di-n-octyl phthalate hydrolase Di-n-octyl phthalate Mono-n-octyl phthalate, n-octanol Gordonia sp. nih.gov
Mono-n-octyl phthalate hydrolase Mono-n-octyl phthalate Phthalic acid, n-octanol Gordonia sp. nih.gov
Phthalate ester hydrolase Di-(2-ethylhexyl) phthalate (DEHP) Phthalic acid Nocardia erythropolis core.ac.uk

Alkaline Hydrolysis Kinetics and Environmental Relevance

Under alkaline conditions, this compound undergoes saponification, a chemical hydrolysis reaction. In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the ester is converted to the sodium salt of phthalic acid and n-octanol. This reaction is exothermic, meaning it releases heat.

Microbial Biodegradation Processes of this compound

Microorganisms are central to the complete breakdown of this compound in the environment.

Isolation and Characterization of Phthalate-Degrading Microorganisms

Numerous bacteria capable of degrading phthalate esters have been isolated from various environments, including soil, sludge, and water. gregormendelfoundation.comresearchgate.netd-nb.infoijplantenviro.com These microorganisms utilize phthalates as a source of carbon and energy. nih.govgregormendelfoundation.com Genera known to contain phthalate-degrading species include Gordonia, Arthrobacter, Pseudomonas, Rhodococcus, Bacillus, and Micrococcus. nih.govgregormendelfoundation.comresearchgate.netnih.gov

The isolation process typically involves collecting samples from contaminated sites and using enrichment cultures containing the target phthalate as the sole carbon source. gregormendelfoundation.comijplantenviro.com Subsequent serial dilution and plating on solid media allow for the isolation of pure bacterial colonies. gregormendelfoundation.com Characterization of these isolates often includes morphological analysis, biochemical tests, and 16S rRNA gene sequencing for identification. nih.govresearchgate.net For example, a study successfully isolated a Gordonia sp. strain from municipal waste-contaminated soil that could completely degrade di-n-octyl phthalate. nih.gov Another study isolated Arthrobacter sp. and Rhodococcus sp. from activated sludge that were also capable of degrading this compound. nih.gov

Table 2: Examples of Isolated Phthalate-Degrading Microorganisms

Microorganism Source Degraded Compound(s) Reference
Gordonia sp. strain Dop5 Municipal waste-contaminated soil Di-n-octyl phthalate (and other phthalate esters) nih.gov
Gordonia sp. strain JDC-2 Activated sludge Di-n-octyl phthalate researchgate.net
Arthrobacter sp. strain JDC-32 Activated sludge Phthalic acid researchgate.net
Arthrobacter sp. SLG-4 Activated sludge Di-n-octyl phthalate nih.gov
Rhodococcus sp. SLG-6 Activated sludge Di-n-octyl phthalate (to phthalic acid) nih.gov
Gordonia sp. Not specified Dimethyl phthalate, Di-n-butyl phthalate, Di-n-octyl phthalate nih.gov
Bacillus sp., Pseudomonas sp., Micrococcus sp. Soil Di-n-octyl phthalate, Di-(2-ethylhexyl) phthalate gregormendelfoundation.comresearchgate.net

Elucidation of Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of this compound follows a series of well-defined steps, initiated by the hydrolysis of the ester bond.

The aerobic biodegradation of di-n-octyl phthalate, which produces this compound (mono-n-octyl phthalate) as its first intermediate, has been a key area of research. nih.gov The initial step is the hydrolysis of the diester to the monoester, mono-n-octyl phthalate, and n-octanol. nih.gov This is followed by the hydrolysis of mono-n-octyl phthalate to phthalic acid and another molecule of n-octanol. nih.gov

These initial hydrolytic steps are common to the degradation of many phthalate esters. doi.org Phthalic acid is a central intermediate in these pathways. nih.govnih.govresearchgate.net From phthalic acid, the degradation pathway continues with the cleavage of the aromatic ring. Phthalic acid is typically metabolized to protocatechuic acid by the enzyme phthalate 3,4-dioxygenase. nih.govnih.gov Protocatechuic acid is then further broken down, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov The n-octanol released during hydrolysis is also metabolized, often being oxidized to 1-octanoic acid, which then enters the β-oxidation pathway. nih.gov

In some cases, complete degradation of a phthalate requires the cooperation of different microbial species. For instance, a co-culture of Gordonia sp. and Arthrobacter sp. was shown to effectively degrade di-n-octyl phthalate. The Gordonia strain would convert the phthalate to phthalic acid, which was then degraded by the Arthrobacter strain. d-nb.inforesearchgate.net

Ring Cleavage Mechanisms and Further Metabolism

The biodegradation of this compound, a monoester of phthalic acid, is a critical process in its environmental fate. The initial step in the breakdown of its parent compound, di-n-octyl phthalate (DnOP), is the hydrolysis of one of the ester bonds to form mono-n-octyl phthalate (MnOP), which is this compound. This reaction is catalyzed by hydrolase enzymes. The subsequent and crucial step in the complete mineralization of this compound involves the cleavage of the aromatic phthalate ring.

The metabolism of the resulting phthalic acid (PA) is a central aspect of this process. Microorganisms can degrade PA through different pathways depending on the presence or absence of oxygen. researchgate.net Under aerobic conditions, the degradation of PA typically proceeds through the formation of protocatechuic acid. This is then further metabolized via ring-cleavage dioxygenases, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govnih.gov For instance, in some bacterial strains, the phthalate 3,4-dioxygenase gene (phtA) is responsible for the degradation of PA. nih.gov

Substrate Inhibition Kinetics and Optimal Degradation Conditions

The efficiency of microbial degradation of phthalates, including this compound, is influenced by various environmental factors and the concentration of the substrate itself. High concentrations of these compounds can be inhibitory to the microorganisms responsible for their degradation.

Studies on the degradation of di-n-octyl phthalate (DnOP), the parent compound of this compound, provide insights into these kinetics. For instance, a halotolerant bacterial consortium (LF) demonstrated the ability to degrade high concentrations of DOP (2000 mg/L) with a removal efficiency of 96.33%. nih.gov Substrate inhibition analyses for this consortium revealed a maximum specific degradation rate of 0.7 d⁻¹ and a half-saturation constant of 59.1 mg/L. nih.gov Another study on an Acinetobacter sp. isolate showed that high concentrations of DEHP (a related phthalate) were inhibitory to both biodegradation and cell growth, with a maximum degradation rate achieved at an initial concentration of 400 mg/L. ntua.gr

Optimal conditions for the degradation of phthalates have been identified in various studies. For the bacterial consortium LF, the optimal conditions for DOP degradation were a temperature of 30°C, a pH of 6.0, an inoculum size greater than 5%, and a salt content below 3%. nih.gov Similarly, research on Gordonia sp. showed that the optimal temperature for phthalate degradation was 30°C, with high degradation observed in a pH range of 6.0–8.0. nih.gov For an Acinetobacter sp., the optimal temperature for DEHP degradation was 30°C, with neutral and alkaline conditions being more favorable. ntua.gr

Interactive Table: Optimal Degradation Conditions for Phthalates by Various Microorganisms.

Microorganism/Consortium Phthalate Optimal Temperature (°C) Optimal pH Other Conditions Reference
Bacterial Consortium LF Di-n-octyl phthalate (DOP) 30 6.0 Inoculum size >5%, Salt content <3% nih.gov
Gordonia sp. Dimethyl phthalate, Di-n-butyl phthalate, Di-n-octyl phthalate 30 7.0 - nih.gov
Acinetobacter sp. Di(2-ethylhexyl) phthalate (DEHP) 30 Neutral to Alkaline - ntua.gr

Bacterial Consortium vs. Single Isolate Degradation Capabilities

The degradation of complex organic pollutants like this compound can be more effectively achieved by a community of microorganisms (a consortium) rather than a single microbial strain. nih.gov This is because different strains within a consortium may have complementary metabolic pathways, allowing for the complete breakdown of the pollutant and its intermediate metabolites. nih.gov

Several studies have highlighted the advantages of bacterial consortia in degrading phthalates. A co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32 demonstrated the complete degradation of di-n-octyl phthalate (DOP). Gordonia sp. JDC-2 was able to degrade DOP to phthalic acid (PA), which then accumulated, while Arthrobacter sp. JDC-32 could degrade PA but not DOP. researchgate.net This syntrophic relationship allows for the complete mineralization of the parent compound. Similarly, the co-culture of two bacterial strains, SLG-4 and SLG-6, significantly improved the degradation efficiency of DOP, achieving over 91% removal. nih.gov

In contrast, single isolates may have limitations. While some single bacterial species can degrade phthalates with shorter alkyl chains, they may struggle with those having longer side chains. researchgate.net However, some single strains, like Gordonia sp., have shown the ability to degrade a range of phthalates, including DnOP. nih.gov The effectiveness of a single strain often depends on its specific enzymatic machinery.

The use of microbial consortia is considered a promising approach for the bioremediation of phthalate-contaminated sites due to their enhanced substrate tolerance and broader degradative capabilities. nih.govplos.org

Abiotic Degradation Mechanisms and Environmental Persistence Studies

While biodegradation is a primary route for the breakdown of this compound in the environment, abiotic processes also play a role, albeit generally a slower one. The main abiotic degradation mechanisms for phthalates are hydrolysis and photolysis. researchgate.net

Hydrolysis, the chemical breakdown of a compound due to reaction with water, can contribute to the degradation of phthalates. researchgate.net This process is influenced by pH and temperature, with increased propensity for hydrolysis observed at greater depths in landfills where temperatures can be higher. researchgate.net However, under many environmental conditions, abiotic hydrolysis is a slow process for phthalate esters.

Photolysis, or degradation by sunlight, is another potential abiotic pathway, particularly in the atmosphere and surface waters. researchgate.netcdc.gov Phthalates are susceptible to rapid photooxidation by hydroxyl radicals in the atmosphere. researchgate.net In surface waters, breakdown by sunlight can also occur. cdc.gov However, for many phthalates, including the related di(2-ethylhexyl) phthalate (DEHP), photodegradation under natural conditions is extremely slow. iwaponline.com

Environmental Distribution and Occurrence of this compound

This compound, as a metabolite of the widely used plasticizer di-n-octyl phthalate (DnOP), can be found in various environmental compartments. Phthalate esters are ubiquitous environmental contaminants due to their extensive use in a wide array of consumer and industrial products. frontiersin.orgsrce.hr They can leach from these products and enter the environment through various pathways, including industrial effluents, wastewater treatment plant discharges, and landfill leachate. frontiersin.orgacs.org

Phthalates have been detected in diverse environmental matrices, including:

Water: Surface water, freshwater, and drinking water can be contaminated with phthalates. iwaponline.com Concentrations can range from trace levels (µg/L) to higher concentrations (mg/L) depending on the proximity to pollution sources. frontiersin.org

Sediment: Due to their hydrophobic nature, phthalates tend to adsorb to particulate matter and accumulate in sediments. canada.caacs.org River sediments are often analyzed as indicators of phthalate contamination. iwaponline.com

Soil: Phthalates can contaminate soil through atmospheric deposition, sludge application, and irrigation with contaminated water. acs.org

Air: Phthalates can be released into the atmosphere and are found in both indoor and outdoor air. acs.org

Biota: These compounds can be taken up by organisms, and bioaccumulation has been observed in aquatic life such as algae, fish, and snails. cdc.govcanada.ca

A significant challenge in accurately determining the environmental concentrations of specific phthalates like di-n-octyl phthalate, and by extension its metabolite this compound, is the potential for sample contamination during collection and analysis, as phthalates are common in laboratory equipment. canada.casrce.hr Furthermore, inconsistent terminology in the literature, where "dioctyl phthalate" has been used to refer to both DnOP and the more widely used di(2-ethylhexyl) phthalate (DEHP), may have led to overestimations of DnOP's occurrence. canada.cacpsc.gov

Interactive Table: Occurrence of Phthalates in Various Environmental Matrices.

Environmental Matrix General Findings on Phthalate Occurrence References
Water (Surface, Fresh, Drinking) Detected in various water bodies, with concentrations varying based on pollution sources. frontiersin.orgiwaponline.com
Sediment Phthalates accumulate in sediments due to their hydrophobicity. canada.caiwaponline.com
Soil Contamination can occur through various pathways, including atmospheric deposition and sludge application. acs.org
Air Present in both indoor and outdoor air. acs.org

Toxicological Research: Biochemical and Molecular Mechanisms of Action

Endocrine Disruption Research

Phthalates are known to belong to the group of endocrine disruptors (EDs), which can affect the body's hormonal balance and alter the function and development of hormone-dependent systems nih.gov. The endocrine-disrupting activity of octyl hydrogen phthalate (B1215562) and its parent compounds, such as di-n-octyl phthalate (DNOP), has been a subject of scientific inquiry.

The interaction of phthalates with nuclear receptors is a primary mechanism of endocrine disruption. Research has investigated the binding affinity of octyl phthalate compounds to estrogen receptors (ERs), which exist in two main isoforms, ERα and ERβ spandidos-publications.com.

Estrogen Receptor (ER): In vitro estrogen receptor (ER) binding assays have demonstrated that di-n-octyl phthalate (DOP) exhibits a weak relative binding affinity (RBA) of 0.02% compared to the natural ligand 17β-estradiol (E2) koreascience.krresearchgate.net. Further computational and experimental studies on butyl octyl phthalate (BOP), a structurally related compound, have shown that it can bind to the ligand-binding domain (LBD) of estrogen receptor α (ERα) spandidos-publications.comresearchgate.net. Molecular docking analyses indicated that BOP, along with other phthalates, shares several binding amino acids within the ERα-LBD with the natural ligand E2, including Leu346, Glu353, Phe404, and Leu525 spandidos-publications.com. Subsequent in vitro transcription factor activation assays confirmed that this binding leads to a time-dependent activation of the estrogen receptor spandidos-publications.comresearchgate.net.

Peroxisome Proliferator-Activated Receptors (PPARs): Beyond estrogen receptors, phthalates and their metabolites are known to interact with other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) novapublishers.comresearchgate.net. Phthalate monoesters, which have a structural similarity to fatty acids, are thought to bind to the ligand-binding domain of PPARs, potentially influencing processes such as steroidogenesis and cholesterol metabolism nih.gov. This interaction can lead to the activation of these receptors, which are key regulators of carbohydrate, protein, and oxidative stress metabolism novapublishers.comresearchgate.net.

Table 1: Receptor Binding and Activation by Octyl Phthalate Compounds

CompoundReceptorAssay TypeKey FindingSource
Di-n-octyl phthalate (DOP)Estrogen Receptor (ER)In vitro ER binding assayWeak relative binding affinity (RBA) of 0.02% compared to 17β-estradiol. koreascience.krresearchgate.net
Butyl octyl phthalate (BOP)Estrogen Receptor α (ERα)Molecular docking (in silico)Binds to the ligand-binding domain of ERα. spandidos-publications.com
Butyl octyl phthalate (BOP)Estrogen Receptor α (ERα)ER transcription factor activation assay (in vitro)Induces time-dependent activation of ERα. spandidos-publications.comresearchgate.net
Phthalate MonoestersPeroxisome Proliferator-Activated Receptors (PPARs)General findingBind to PPARs, potentially activating them and altering metabolic pathways. novapublishers.comresearchgate.netnih.gov

The receptor binding activities of octyl hydrogen phthalate and related compounds translate into measurable estrogenic and anti-androgenic effects in various experimental models.

Estrogenic Effects: Studies on the estrogenic activity of di-n-octyl phthalate (DNOP) have yielded mixed results. In an in vivo study using estrogen-responsive transgenic medaka eleutheroembryos, DNOP showed no estrogenic or anti-estrogenic activity mdpi.com. Similarly, the metabolite mono-n-octyl phthalate was found to be inactive in an in vitro recombinant yeast screen and in a mitogenic assay using estrogen-responsive human breast cancer cells nih.govnih.gov. However, some in vitro evidence suggests weak estrogenic potential at high concentrations koreascience.kr. Despite showing weak binding affinity for the estrogen receptor, di-n-octyl phthalate did not induce an increase in uterus weight in an in vivo uterotrophic assay in immature rats, suggesting that it may be readily metabolized into inactive forms in vivo koreascience.kr.

Anti-Androgenic Effects: A significant mechanism of phthalate-induced toxicity is their anti-androgenic activity, which involves the disruption of testosterone (B1683101) synthesis mdpi.comnih.gov. Research has demonstrated that mono-n-octyl phthalate, the metabolite of di-n-octyl phthalate, is a potent inhibitor of testosterone production. In an in vitro study using MA-10 Leydig cells, mono-n-octyl phthalate was shown to inhibit luteinizing hormone (LH)-stimulated testosterone production with a potency similar to that of other known anti-androgenic phthalate monoesters like mono-n-butyl phthalate (MBP) and mono(2-ethylhexyl) phthalate (MEHP) nih.gov. This inhibition of steroidogenesis is considered a more significant factor in the in vivo effects of phthalates on male reproductive development than differences in tissue dosage nih.gov.

Table 2: Summary of Estrogenic and Anti-Androgenic Effects

CompoundModel SystemAssay TypeObserved EffectSource
Di-n-octyl phthalate (DNOP)Transgenic Medaka (in vivo)Estrogen-responsive gene expressionNo estrogenic or anti-estrogenic activity observed. mdpi.com
Mono-n-octyl phthalateRecombinant Yeast (in vitro)Estrogen screenInactive. nih.govnih.gov
Di-n-octyl phthalate (DOP)Immature Rats (in vivo)Uterotrophic assayDid not increase uterus weight. koreascience.kr
Mono-n-octyl phthalateMA-10 Leydig Cells (in vitro)Testosterone production assayPotent inhibitor of LH-stimulated testosterone production. nih.gov

Oxidative Stress Induction and Antioxidant System Perturbation

Another critical mechanism of phthalate toxicity is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize them nih.govresearchgate.net. This imbalance can lead to cellular damage and is thought to be involved in the adverse effects of phthalates novapublishers.comresearchgate.netnih.gov.

Exposure to phthalates has been shown to increase the production of ROS. In vivo studies have provided direct evidence that phthalates can rapidly increase the formation of free radicals in the liver, even before the induction of peroxisomal oxidases, which was once thought to be the primary source nih.govresearchgate.net. The generation of ROS and other reactive nitrogen species (RNS) is a common consequence of exposure to environmental pollutants mdpi.com. Studies have linked urinary metabolites of phthalates, including mono-n-octyl phthalate (MnOP), with increased levels of biomarkers for the oxidation of nucleic acids, indicating that phthalate exposure contributes to oxidative damage in the body nih.govresearchgate.netillinois.edu. This increased production of free radicals can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA mdpi.com.

The cellular antioxidant defense system relies on a series of enzymes to neutralize ROS. The primary enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.com.

Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen mdpi.comnih.gov.

Catalase (CAT) and Glutathione Peroxidase (GPx): These enzymes are responsible for detoxifying hydrogen peroxide. CAT converts H₂O₂ into water and oxygen, while GPx reduces H₂O₂ and organic hydroperoxides to water and alcohols, respectively mdpi.comnih.gov.

Phthalate exposure can interfere with the activity of these crucial antioxidant enzymes novapublishers.comresearchgate.netresearchgate.net. Long-term exposure to phthalates has been shown to suppress the activities of these enzymes, leading to an impaired redox balance within the cell novapublishers.commdpi.com. Studies on various phthalates have demonstrated that exposure can disrupt the levels and functions of SOD, CAT, and GPx, though the specific effects can be complex and sometimes contradictory depending on the specific compound and experimental conditions researchgate.netmdpi.com. This disruption compromises the cell's ability to manage ROS, leading to increased oxidative stress.

There is a growing body of evidence supporting the role of oxidative stress as a key intermediate mechanism in phthalate-induced toxicity nih.govresearchgate.net. The overproduction of ROS and the simultaneous disruption of the antioxidant defense system create a state of persistent oxidative stress mdpi.com. This state is believed to be a significant contributor to the adverse health effects associated with phthalate exposure, including reproductive and developmental toxicity nih.govresearchgate.net. Oxidative stress can damage reproductive organs and reduce fertility by affecting processes like spermatogenesis nih.gov. The damage caused by ROS to cellular macromolecules is a plausible link between phthalate exposure and the observed toxicological outcomes illinois.edumdpi.com.

Organ-Specific Toxicity Mechanisms

The toxicological profile of this compound, the primary monoester metabolite of di-n-octyl phthalate (DnOP), is characterized by its impact on several key organ systems. industrialchemicals.gov.auiarc.fr Research into its biochemical and molecular mechanisms of action reveals specific pathways through which it incites pathophysiology, particularly in the liver, kidneys, and reproductive system. The following sections detail the organ-specific toxicity mechanisms attributed to this compound.

Hepatic Pathophysiology and Metabolic Alterations

The liver is a primary target for the toxic effects of phthalate esters, with this compound (also known as mono-n-octyl phthalate or MNOP) implicated in significant metabolic disturbances. cpsc.gov In vivo studies have demonstrated that dietary administration of mono-octyl phthalate can lead to liver enlargement and changes in the composition of serum lipids. industrialchemicals.gov.au

The primary mechanism appears to be the disruption of lipid metabolism. Unlike some other phthalate metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP), this compound shows little to no induction of peroxisomal enzymes in cultured rat hepatocytes. surrey.ac.uk However, it does induce a marked accumulation of lipids within these cells after 24 hours of treatment. surrey.ac.uk This suggests a mechanism distinct from peroxisome proliferation, pointing towards direct interference with fatty acid metabolism or transport. This accumulation of lipids, such as triglycerides, can contribute to hepatic steatosis (fatty liver) and subsequent liver damage. mdpi.comresearchgate.net Phthalate-induced hepatic toxicity is often associated with oxidative stress, where an imbalance in the cellular redox state leads to the generation of reactive oxygen species (ROS), lipid peroxidation, and inflammation, further contributing to liver pathology. mdpi.comresearchgate.net

Summary of Hepatic Effects of this compound (MNOP)
EndpointObserved EffectMechanism/Comment
Liver WeightInduces enlargement (hepatomegaly)Associated with cellular hypertrophy and hyperplasia. industrialchemicals.gov.au
Lipid MetabolismCauses lipid accumulation in hepatocytesObserved in vitro; contributes to steatosis. surrey.ac.uk
Serum LipidsAlters compositionIndicates systemic metabolic disruption. industrialchemicals.gov.au
Peroxisome ProliferationLittle to no induction observedMechanism differs from that of other phthalates like MEHP. surrey.ac.uk

Renal Toxicity Research

While extensive research has focused on the hepatic and reproductive effects of phthalates, evidence also points to the kidney as a target organ. nih.govnih.gov Phthalate exposure can result in both morphological and functional changes in renal tissues. nih.gov The mechanisms underlying phthalate-induced nephrotoxicity are multifaceted and include the induction of oxidative stress, inflammation, and apoptosis. nih.govresearchgate.net

For this compound specifically, a longitudinal cohort study of children with chronic kidney disease provided direct evidence of its potential for renal harm. The study found that urinary concentrations of di-n-octyl phthalate metabolites were positively and significantly associated with increased levels of biomarkers for kidney tubular injury and oxidative stress. plos.org This indicates that exposure to the parent compound, and by extension its metabolite this compound, may contribute to the progression of kidney damage. The induction of oxidative stress is a key pathway, potentially leading to damage of renal cells and compromising kidney function over time. plos.org

Association Between Di-n-octyl Phthalate Metabolites and Renal Biomarkers plos.org
BiomarkerFunction/IndicationAssociation
Neutrophil gelatinase-associated lipocalin (NGAL)Marker of kidney tubular injuryPositive (β = 0.13)
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)Marker of oxidative DNA damagePositive association noted
F2-isoprostanesMarker of lipid peroxidation/oxidative stressPositive association noted

Testicular and Reproductive System Dysfunction Mechanisms

The male reproductive system is particularly sensitive to the effects of certain phthalates, including this compound. The monoester metabolites of phthalates are considered the active toxicants responsible for testicular injury. researchgate.net The overarching mechanism involves the disruption of androgen-dependent processes, leading to a condition sometimes referred to as "phthalate syndrome" or "testicular dysgenesis syndrome" (TDS) in animal models, which is characterized by a suite of reproductive malformations and dysfunctions. nih.govceon.rs

The Sertoli cell is a primary cellular target for phthalate-induced testicular damage. researchgate.netnih.gov These cells form the blood-testis barrier and provide essential structural and nutritional support for developing germ cells. Phthalate metabolites can disrupt the intricate cytoskeletal structure of Sertoli cells. researchgate.net This disruption impairs the ability of Sertoli cells to properly anchor developing spermatids and spermatocytes, leading to their premature sloughing or detachment from the seminiferous epithelium. researchgate.net The result is an efflux of immature germ cells into the tubular lumen, which can leave behind tubules containing only Sertoli cells, a condition known as Sertoli cell-only (SCO) tubules. researchgate.net This loss of germ cells is a direct cause of reduced sperm production.

Phthalates are well-documented anti-androgenic agents that interfere with the production of testosterone by Leydig cells in the testes. nih.govresearchgate.net This disruption is a critical mechanism of their reproductive toxicity, as fetal testosterone production is essential for the normal development of the male reproductive tract. nih.gov Reduced testosterone synthesis during critical developmental windows can lead to malformations such as hypospadias and cryptorchidism. ceon.rs In adults, suppressed testosterone levels can impair spermatogenesis and libido. researchgate.netcabidigitallibrary.org

The impact on sperm quality is a direct consequence of both Sertoli and Leydig cell dysfunction. Studies have linked exposure to phthalate mixtures with decreased sperm concentration and motility. researchgate.netnih.gov However, human epidemiological studies have sometimes yielded inconsistent results. For instance, one study of fertile US men found no statistically significant association between urinary concentrations of mono-n-octyl phthalate and semen parameters after adjusting for confounding variables. nih.gov In contrast, other studies have found that mixtures of phthalate metabolites are inversely associated with serum testosterone levels. nih.govnih.gov This highlights the complexity of assessing phthalate effects in human populations, where exposures are typically to low-dose mixtures.

Developmental Toxicology: Cellular and Molecular Endpoints

Exposure to this compound and other anti-androgenic phthalates during critical periods of development, such as gestation and lactation, is of significant concern. nih.govnih.gov The developing male fetus is uniquely vulnerable to the anti-androgenic effects of these compounds. The primary molecular endpoint is the downregulation of genes involved in cholesterol transport and steroidogenesis within fetal Leydig cells, leading to a significant reduction in testosterone production. nih.gov

This suppression of fetal testosterone is the root cause of the developmental abnormalities classified as testicular dysgenesis syndrome. nih.govceon.rs Beyond the reproductive system, phthalate exposure during development may also interfere with other processes. Research suggests potential mechanisms of neurodevelopmental toxicity, including interference with neuronal proliferation, migration, and synaptogenesis, possibly mediated by oxidative stress and endocrine disruption. nih.gov The developing central nervous system is highly sensitive to environmental stressors, and phthalate exposure during the prenatal and early postnatal periods may perturb these critical neurodevelopmental processes. nih.gov

Genotoxicity and Carcinogenicity Research

Research into the genotoxic and carcinogenic potential of this compound, the monoester metabolite of di-n-octyl phthalate (DnOP), is limited. Most available studies focus on the parent compound, DnOP, or other phthalates.

DNA Damage Assessment and Biomarker Analysis (e.g., 8-oxo-dGuo)

Phthalates as a class have been investigated for their potential to cause genotoxicity through the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage nih.gov. One of the predominant forms of free radical-induced oxidative lesions in DNA is 8-hydroxy-2'-deoxyguanosine (8-OHdG or 8-oxo-dGuo), which is widely used as a biomarker for oxidative stress and carcinogenesis nih.gov. Studies on other phthalate metabolites have shown a correlation between exposure and levels of sperm DNA damage belmagumusel.com. For instance, mono-(2-ethylhexyl) phthalate (MEHP) has been shown to induce oxidative DNA damage in human placental cells in vitro nih.gov. However, a study on the effects of MEHP on a European sea bass embryonic cell line did not find an increase in primary DNA damage in the Comet assay, suggesting it does not have a clastogenic effect in that specific cell line iss.it.

While there is evidence of DNA damage for some phthalates, there is a lack of data specifically linking this compound to DNA damage and the subsequent use of 8-oxo-dGuo as a biomarker for its effects.

Tumor Promotional Activity and Associated Mechanisms

Research specifically investigating the tumor promotional activity of this compound is scarce. However, studies on its parent compound, di-n-octyl phthalate (DnOP), have provided some insights. In a study using partially hepatectomized male Sprague-Dawley rats initiated with diethylnitrosamine (DENA), subsequent promotion with 1% DnOP in their feed for 10 weeks led to a significant increase in the number and area of hepatic gamma-glutamyl transpeptidase (GGT)-positive foci, which are pre-neoplastic lesions industrialchemicals.gov.aucpsc.gov. This suggests a potential tumor-promoting role for DnOP in the liver industrialchemicals.gov.aucpsc.gov. The mechanism for this appears to be non-peroxisome proliferative industrialchemicals.gov.au.

Comparative Toxicological Investigations of this compound with other Phthalates

Comparative studies help to understand the relative toxicity of this compound (mono-n-octyl phthalate, MNOP) in the context of other phthalates.

One study compared the hepatic effects of orally administered di-n-octyl phthalate (DNOP), mono-n-octyl phthalate (MNOP), di-(2-ethylhexyl) phthalate (DEHP), and the drug clofibrate (B1669205) in male Sprague-Dawley rats for 14 days. While all compounds resulted in liver enlargement, significant differences were observed in their mechanisms. DEHP and clofibrate markedly stimulated the activities of peroxisomal marker enzymes and increased microsomal cytochrome P-450 content. In contrast, DNOP and its metabolite MNOP produced only marginal effects on these peroxisomal enzymes. This research demonstrates that the straight-chain phthalate, MNOP, is substantially less active in inducing peroxisome proliferation in the liver compared to the branched-chain phthalate, DEHP.

Another comparative study investigated the inhibitory effects of various phthalate esters (PAEs) and their monoester metabolites on human carboxylesterases (CESs), which are important hydrolytic enzymes. The results showed that while most parent PAEs significantly inhibited CES1 and CES2, the phthalate monoesters, including by inference mono-n-octyl phthalate, did not show significant inhibition nih.gov. This suggests a difference in the toxicological action between the parent compounds and their primary metabolites.

The following table summarizes the comparative hepatic effects of MNOP and other compounds from the aforementioned study.

CompoundLiver EnlargementPeroxisome ProliferationStimulation of Peroxisomal Marker Enzymes
Mono-n-octyl phthalate (MNOP) YesNoMarginal
Di-n-octyl phthalate (DNOP) YesNoMarginal
Di-(2-ethylhexyl) phthalate (DEHP) YesYesMarked
Clofibrate YesYesMarked

Biological Activities Beyond Plasticization

Beyond its role as a metabolite of a plasticizer, research has explored other potential biological activities of this compound and related compounds.

Phytotoxicological Effects on Plant Growth and Germination

Specific research on the phytotoxicological effects of this compound is limited. However, studies on its parent compound, dioctyl phthalate, have been conducted. Dioctyl phthalate was identified as a component of tobacco root exudates. At high concentrations (greater than 0.5 mmol L⁻¹), it caused significant inhibition of tobacco seed germination and seedling growth through an autotoxic effect researchgate.net. This suggests that octyl phthalates released into the soil environment could potentially impact plant development. General studies on other phthalates have also noted their potential for hepatotoxic, mutagenic, and carcinogenic effects, and their ability to be absorbed by plants from the soil, thus entering the food chain researchgate.net. However, more direct research is needed to determine the specific phytotoxicity of this compound.

Antimicrobial Properties and Inhibitory Potential (e.g., Mycobacterium tuberculosis)

There is a lack of direct evidence for the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. However, research on other phthalate esters has indicated some antimicrobial potential. For example, diisooctyl phthalate, isolated from an actinomycete, demonstrated promising broad-spectrum antibacterial activity ekb.egresearchgate.net. Another study found that the essential oil of Leea indica flowers, which contains a high percentage of various phthalates (though not this compound), showed moderate antibacterial and antifungal activity niscpr.res.in.

While these studies suggest that some phthalates possess antimicrobial properties, it is not possible to extrapolate these findings directly to this compound. Further research is required to determine if this compound has any significant inhibitory potential against Mycobacterium tuberculosis or other microbes.

In Silico Approaches for Mechanism Elucidation

In silico approaches, which involve computer-based simulations and modeling, are pivotal in modern toxicology for predicting the potential interactions of chemical compounds with biological systems. ekb.egijraset.com These computational methods allow for rapid screening and provide insights into the molecular mechanisms that might underlie a compound's biological activity, thereby reducing reliance on traditional animal testing. ijraset.com For substances like this compound, computational toxicology helps to forecast binding affinities to various protein targets, identify key molecular interactions, and elucidate potential pathways of toxicity. ekb.egijraset.com

Molecular Docking and Protein Binding Predictions

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand how environmental contaminants like phthalates may interact with biological receptors. bu.edunih.gov Studies have applied molecular docking to investigate the binding of phthalate monoesters, such as this compound (also known as mono-n-octyl phthalate), to various protein targets, particularly nuclear receptors and metabolic enzymes. bu.eduiarc.frnih.govnih.gov

Research has shown that phthalate monoesters can fit into the ligand-binding domains of receptors that regulate critical biological processes. bu.edunih.gov For instance, computational screening of phthalate monoesters against the peroxisome proliferator-activated receptor gamma (PPARγ) revealed that these compounds are predicted to bind within the receptor's pocket. bu.edu The binding is typically stabilized by hydrogen bonds between the phthalate's carboxyl group and key amino acid residues in the receptor's activation function-2 (AF-2) domain, such as H323, alongside hydrophobic interactions. bu.edu This type of interaction is crucial as it can stabilize the receptor in an active conformation. bu.edu

Similarly, in silico analyses have been used to evaluate the interactions between various phthalates and other nuclear receptors, including the estrogen receptor alpha (ERα), the progesterone (B1679170) receptor (PR), and the human pregnane (B1235032) X receptor (hPXR), a key sensor for xenobiotics. nih.govspandidos-publications.comnih.gov These studies indicate that phthalate metabolites can establish stable interactions with crucial amino acids within the ligand-binding domains of these receptors. nih.gov

A molecular docking study specifically identified that mono-octyl phthalate was able to inhibit the enzyme sulfotransferase 1B1 (SULT1B1). nih.gov Sulfotransferases are critical enzymes involved in the detoxification and metabolism of numerous compounds, and their inhibition can have significant biological consequences. nih.gov

The table below summarizes findings from molecular docking studies on monoester phthalates, including specific predictions for this compound.

Compound Class/Specific CompoundProtein TargetPredicted Interaction TypeKey Interacting Residues (Examples)Potential Implication
Phthalate MonoestersPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)Hydrogen Bonding, Hydrophobic InteractionsH323, R288Receptor Activation
This compound (Mono-octyl phthalate)Sulfotransferase 1B1 (SULT1B1)Inhibition (Binding Interaction)Not specified in sourceAlteration of Metabolism
Phthalate MonoestersHuman Pregnane X Receptor (hPXR)Binding to Ligand Binding DomainNot specified in sourceXenosensor Activation
Phthalate Esters (General)Estrogen Receptor Alpha (ERα)Hydrogen Bonding, Hydrophobic InteractionsLeu346, Glu353, Phe404, Leu525Endocrine Disruption

Analytical Methodologies and Biomonitoring Strategies

Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis

The accurate detection and quantification of octyl hydrogen phthalate (B1215562) and its parent compound rely on sophisticated analytical techniques that combine chromatographic separation with spectrometric detection. These methods offer the high sensitivity and selectivity needed to measure trace levels of these compounds in complex samples.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of phthalates, including the parent compound di-n-octyl phthalate, in environmental samples and consumer products. gcms.czbezpecnostpotravin.cz This method combines the powerful separation capabilities of gas chromatography with the definitive identification and quantification provided by mass spectrometry. restek.com Samples are typically extracted using solvents, and the extract is then injected into the GC system. cornerstoneanalytical.com In the GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. gcms.czoregonstate.edu As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. researchgate.net

For phthalate analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and reduce interference from the sample matrix. oregonstate.edupeakscientific.com The structural similarity among many phthalates can make identification challenging, as they often share a common base peak ion at m/z 149; therefore, good chromatographic resolution is critical. gcms.cz A variety of GC columns can be used, with selection depending on the specific phthalates being targeted and the complexity of the sample matrix. gcms.czrestek.com

Table 1: Typical GC-MS Parameters for Phthalate Analysis in Environmental Samples
ParameterTypical Condition/ValueReference
Instrument Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC 5977B MS) oregonstate.edu
Column DB-5MS, Rtx-440, or Rxi-XLB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) gcms.czoregonstate.edu
Carrier Gas Helium or Hydrogen peakscientific.com
Injection Mode Splitless or Pulsed Split oregonstate.edu
Oven Program Temperature-programmed ramp (e.g., initial 60°C, ramp to 320°C) oregonstate.edu
Ionization Mode Electron Ionization (EI) restek.com
Detection Mode Scan and/or Selected Ion Monitoring (SIM) oregonstate.edu
Quantification Ion (for DNOP) m/z 149 researchgate.net

For the analysis of phthalate metabolites like octyl hydrogen phthalate in biological samples such as urine and serum, liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method. nih.govmdpi.com This is because metabolites are more polar than their parent diesters and are often not volatile enough for GC analysis without a derivatization step. mdpi.com LC-MS/MS offers high sensitivity and specificity, allowing for the direct measurement of these compounds in complex biological matrices with minimal sample preparation. mdpi.coms4science.at

The technique involves separating the analytes using liquid chromatography, often with a C18 column, followed by detection using a mass spectrometer. sciex.com Electrospray ionization (ESI) is a common interface used to generate ions from the LC eluent. mdpi.comsciex.com In tandem mass spectrometry, a specific precursor ion for the target metabolite is selected, fragmented, and a resulting product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise. s4science.atsciex.com

Table 2: Typical LC-MS/MS Parameters for Phthalate Metabolite Analysis
ParameterTypical Condition/ValueReference
Instrument Liquid Chromatograph with Tandem Mass Spectrometer (e.g., SCIEX QTRAP 5500, QSight 220) s4science.atsciex.com
Column Reversed-phase C18 (e.g., Phenomenex Kinetex C18, Brownlee C18) s4science.atsciex.com
Mobile Phase Gradient of water and methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) acetate sciex.com
Ionization Source Electrospray Ionization (ESI), typically in negative mode for metabolites sciex.com
Detection Mode Multiple Reaction Monitoring (MRM) s4science.atsciex.com
Precursor Ion (MnOP) Compound-specific m/z value nih.gov
Product Ion (MnOP) Compound-specific m/z value nih.gov

The term "hyphenated technique" refers to the powerful combination of a separation method with a spectroscopic detection method. chromatographytoday.comnih.govchemijournal.com This online coupling allows for the components of a complex mixture to be separated and then immediately identified and quantified. chemijournal.com Both GC-MS and LC-MS are prime examples of hyphenated techniques, marrying the separation power of chromatography with the analytical prowess of mass spectrometry. researchgate.netnih.gov

Further advancements in this area include tandem mass spectrometry (MS-MS), which can be coupled with either GC or LC. nih.gov LC-MS-MS, for instance, provides an additional layer of specificity by selecting a specific ion from the initial mass analysis and fragmenting it to produce a secondary spectrum, which is highly characteristic of the compound. nih.gov Other hyphenated systems involve integrating sample preparation steps directly online with the analytical system, such as Solid-Phase Extraction-Liquid Chromatography-Mass Spectrometry (SPE-LC-MS). chromatographytoday.com These integrated systems reduce sample handling, minimize contamination risk, and improve throughput and reproducibility. chromatographytoday.com

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step in the analysis of this compound, as it serves to isolate the target analyte from interfering matrix components and concentrate it to detectable levels. mdpi.com The choice of extraction method depends heavily on the nature of the sample matrix (e.g., water, plastic, urine).

Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of phthalates from liquid samples, including water and beverages. mdpi.commdpi.comnih.gov The technique relies on the partitioning of analytes between a liquid sample and a solid sorbent material packed in a cartridge or disk. mdpi.com For phthalates, reversed-phase sorbents like C18 are commonly employed. mdpi.comnih.gov

The SPE process involves several key steps:

Conditioning: The sorbent is prepared by passing solvents through it to activate the stationary phase.

Loading: The sample is passed through the cartridge, and the analytes of interest are retained on the sorbent.

Washing: Interfering compounds are removed by washing the cartridge with a solvent that does not elute the target analytes.

Elution: The retained analytes are recovered from the sorbent using a small volume of a strong organic solvent.

Optimization of SPE parameters such as sorbent type, sample pH, flow rate, and elution solvent is crucial to achieve high recovery and reproducibility. nih.gov Automated SPE systems can improve efficiency, reduce solvent consumption, and enhance precision compared to manual methods. thermofisher.com

Table 3: SPE Recovery of Phthalates from Water Samples
PhthalateSorbent TypeSpiking LevelRecovery (%)Reference
Di-n-octyl phthalate (DNOP)C1830 ng/mL96.86 nih.gov
Di-n-octyl phthalate (DNOP)C1860 ng/mL94.75 nih.gov
Di-n-octyl phthalate (DNOP)C1890 ng/mL94.53 nih.gov
Various PhthalatesResin-based COFNot Specified97.99 - 100.56 mdpi.com

Ultrasonic Solvent Extraction is an effective method for extracting phthalates from solid and semi-solid matrices like plastics, sediments, and food. acgpubs.orgnih.gov This technique uses high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles generates intense localized energy, which enhances solvent penetration into the sample matrix and accelerates the extraction of target analytes. acgpubs.org Compared to traditional methods like Soxhlet extraction, ultrasonic extraction is significantly faster, requires less solvent, and is simpler to perform. acgpubs.org The choice of solvent (e.g., hexane, toluene, acetone (B3395972) mixtures) is a critical parameter that must be optimized for the specific matrix and analyte. acgpubs.orgnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample, either by direct immersion or by exposure to the headspace above the sample. nih.gov Phthalates partition from the sample matrix onto the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the injector of a GC, where the analytes are thermally desorbed for analysis. nih.gov The efficiency of SPME depends on factors such as the type and thickness of the fiber coating, extraction time and temperature, and sample agitation. nih.gov Various fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), have been successfully used for phthalate analysis. nih.gov

Addressing Contamination Challenges in Phthalate Analysis

The accurate trace analysis of phthalates, including this compound, is notoriously difficult due to the pervasive background contamination from various laboratory sources. researchgate.netresearchgate.netnih.gov Phthalates are present in a vast array of common laboratory materials, leading to a high risk of sample contamination during collection, preparation, and analysis, which can result in false positives or overestimated concentrations. researchgate.netcore.ac.uk

Sources of Contamination:

Laboratory Environment: Indoor air and dust are significant sources of phthalate contamination, particularly for compounds like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). researchgate.net These airborne particles can settle on surfaces and contaminate glassware and equipment.

Consumables and Equipment: Many laboratory consumables are sources of phthalates. Plastic items such as pipette tips, syringes, and sample tubes can leach phthalates into samples. researchgate.net Other materials, including solvents, chemical sorbents, reagent bottle liners, and even aluminum foil and glassware, can be contaminated. researchgate.netbezpecnostpotravin.cz

Analytical Instrumentation: Components of analytical instruments, such as gas chromatograph septa and syringe needles, can introduce phthalate contamination. mdpi.com The mobile phase in liquid chromatography can also be a serious source of contamination. researchgate.net

Mitigation Strategies: To ensure reliable results, laboratories must implement stringent protocols to minimize background contamination. youtube.com

Material Selection: Whenever possible, plastic materials should be avoided. Using glass or stainless-steel equipment is preferred. All glassware should be meticulously cleaned, for instance by rinsing with specific solvents and oven-drying. youtube.com

Solvent and Reagent Purity: High-purity solvents should be used and checked regularly for phthalate contamination by running procedural blanks. youtube.com Cleaning solvents with aluminum oxide has been shown to be an effective measure. researchgate.net

Procedural Blanks: The analysis of procedural and field blanks is essential to monitor and quantify the background contamination level at different stages of the analytical procedure. researchgate.net

Dedicated Space: Performing phthalate analysis in a dedicated laboratory space, away from areas where concentrated standards are prepared, can help reduce cross-contamination. youtube.com

Instrumental Solutions: In liquid chromatography, installing an isolator column or a contamination trap can help retain background phthalates originating from the mobile phase, creating a delay between the contaminant peak and the analyte peak. researchgate.netyoutube.com

Immunochemical Assays for this compound Detection

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer a rapid, sensitive, and cost-effective screening tool for detecting phthalates. mdpi.comresearchgate.net These methods are based on the specific recognition of a target molecule (the antigen) by an antibody. eurofins-technologies.com For small molecules like phthalates, a competitive assay format is typically used. In this format, the phthalate in the sample competes with a labeled phthalate conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the phthalate in the sample. eurofins-technologies.com

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

The development of an ELISA for a specific phthalate involves several key steps. First, a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is synthesized from the target phthalate. This hapten-protein conjugate is then used to immunize an animal, typically a rabbit or mouse, to produce polyclonal or monoclonal antibodies, respectively. researchgate.net

These antibodies are the core component of the assay. For a direct competitive ELISA (dc-ELISA), the antibody is coated onto a microtiter plate. During the assay, the sample is incubated in the well along with a known amount of enzyme-labeled phthalate (the tracer). After an incubation period, the plate is washed, and a substrate is added that produces a color signal when it reacts with the enzyme. The intensity of the color is then measured. eurofins-technologies.com

Validation of the ELISA involves determining key performance parameters:

Sensitivity: The limit of detection (LOD) is a crucial parameter. Developed ELISAs for various phthalates have achieved LODs in the low nanogram-per-milliliter (ng/mL) or even picogram-per-milliliter (pg/mL) range. researchgate.nettandfonline.com

Specificity: This is determined by assessing the cross-reactivity of the antibody with other structurally similar compounds.

Accuracy and Precision: The assay's accuracy is often validated by comparing its results with those from established chromatographic methods like GC-MS or HPLC. researchgate.net Precision is assessed by determining the intra- and inter-assay variability.

Cross-Reactivity Studies with Structurally Similar Phthalates

A critical aspect of any immunoassay's validation is determining its specificity through cross-reactivity studies. Cross-reactivity occurs when the antibody binds to compounds other than the target analyte, typically those with a similar chemical structure. This can lead to an overestimation of the target analyte's concentration. mdpi.com

The cross-reactivity is usually expressed as a percentage, calculated based on the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50) relative to the IC50 of the target analyte.

Studies on immunoassays for various phthalates have shown varying degrees of cross-reactivity. For example, a radioimmunoassay developed for mono-(2-ethylhexyl) phthalate (MEHP) was tested against several other phthalate compounds. The results showed that the assay was highly specific for MEHP, with minimal cross-reactivity from its parent diester (DEHP) and other monoesters, including mono-n-octyl phthalate. researchgate.net This high specificity is essential for accurately quantifying a particular metabolite in a complex mixture.

CompoundConcentration for 50% Displacement (ng)Cross-Reactivity (%)
Mono-(2-ethylhexyl) phthalate (MEHP)1.6100
Di-(2-ethylhexyl) phthalate (DEHP)4000.4
Phthalic acid>50,000&lt;0.3
Mono-n-octyl phthalate>50,000&lt;0.3

Table 1. Example of cross-reactivity data for a radioimmunoassay developed for Mono-(2-ethylhexyl) phthalate (MEHP). Data demonstrates high specificity with negligible interference from structurally similar compounds like Mono-n-octyl phthalate. researchgate.net

Human Biomonitoring of this compound Metabolites

Human biomonitoring is the direct measurement of environmental chemicals or their metabolites in human specimens, such as urine, blood, or breast milk. mdpi.com It provides an integrated measure of exposure from all sources and routes. nih.gov For non-persistent chemicals like phthalates, which are rapidly metabolized and excreted, measuring their metabolites in urine is the preferred and most reliable method for assessing exposure. mdpi.comnih.gov The half-life of phthalate diesters in the human body is typically less than 24 hours. mdpi.com

The primary biomarker for exposure to di-n-octyl phthalate (DNOP) is its hydrolytic monoester, mono-n-octyl phthalate (MNOP), also known as this compound. Upon absorption, DNOP is rapidly hydrolyzed to MNOP, which can then be excreted or undergo further oxidative metabolism before excretion. nih.gov

Identification and Quantification of Urinary and Other Biological Fluid Biomarkers

Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have demonstrated widespread exposure to numerous phthalates in the general population by measuring their urinary metabolites. nih.govepa.gov While metabolites of more common phthalates like DEHP and DBP are detected in over 98% of the population, metabolites of DNOP are detected less frequently and at lower concentrations. epa.govnih.gov

Urine is the most common matrix for phthalate biomonitoring due to non-invasive collection and higher concentrations of metabolites. mdpi.com However, phthalate metabolites have also been measured in other biological fluids:

Serum/Plasma: Can be used as an indicator of exposure, though concentrations are generally lower than in urine. mdpi.com

Semen: Phthalate metabolites have been quantified in seminal plasma to investigate links between exposure and semen quality. mdpi.com

Breast Milk: The presence of metabolites in breast milk indicates another potential route of exposure for infants. mdpi.com

Analytical methods for quantifying these biomarkers typically involve enzymatic deconjugation of the glucuronidated metabolites, followed by extraction and analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). oup.com

Parent PhthalatePrimary Urinary Biomarker(s)Typical Biological Matrix
Di-n-octyl phthalate (DNOP)Mono-n-octyl phthalate (MNOP)Urine, Serum
Di(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)Urine, Serum, Semen
Dibutyl phthalate (DBP)Mono-n-butyl phthalate (MnBP)Urine, Serum, Breast Milk
Diethyl phthalate (DEP)Monoethyl phthalate (MEP)Urine, Serum

Table 2. Common parent phthalates and their corresponding urinary biomarkers used in human biomonitoring studies. mdpi.comnih.gov

Pharmacokinetic Studies of this compound Metabolism and Excretion

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. For phthalates, these studies are essential for linking external exposure levels to internal biomarker concentrations. nih.gov

Absorption: The primary route of exposure to most phthalates for the general population is through ingestion of contaminated food. nih.gov Inhalation and dermal absorption are also possible routes. mdpi.com

Metabolism and Excretion: After absorption, phthalate diesters like DNOP are rapidly metabolized.

Phase I Metabolism: The first step is the hydrolysis of one of the ester linkages, typically in the gastrointestinal tract, to form the monoester, mono-n-octyl phthalate (MNOP). mdpi.comnih.gov

Further Metabolism: The monoester can then undergo further oxidative metabolism on its alkyl side chain, a process well-documented for other long-chain phthalates like DEHP. nih.gov

Phase II Metabolism: The monoester and its oxidative metabolites can then be conjugated with glucuronic acid (glucuronidation) to increase their water solubility and facilitate excretion. mdpi.com

The resulting metabolites are primarily excreted in the urine. nih.gov Studies on DEHP in rats have shown that after oral administration, it is rapidly absorbed, metabolized, and excreted, with an elimination half-life of approximately 31 minutes in plasma. mdpi.com While specific pharmacokinetic parameters for DNOP in humans are less characterized, long-chain phthalates are generally observed to have a longer elimination half-life compared to short-chain phthalates. mdpi.com Fecal excretion can also be a route of elimination for the parent compound. mdpi.com

Pharmacokinetic ParameterDEHP (100 mg/kg, oral dose in rats)
Tmax (Time to peak concentration)75 ± 6.71 min
Cmax (Peak plasma concentration)1.8 ± 0.3 µg/mL
t1/2 (Elimination half-life)31 ± 5 min
Vd (Volume of distribution)34.9 ± 8.4 L/kg
Oral Bioavailability6.74 ± 0.92%

Table 3. Example of pharmacokinetic parameters for Di(2-ethylhexyl) phthalate (DEHP) in rats following oral administration. These parameters provide a model for understanding the metabolic fate of similar long-chain phthalates. mdpi.com

Assessment of General Population and Occupational Exposure Levels

Biomonitoring studies have confirmed widespread, albeit generally low-level, exposure to di-n-octyl phthalate (DnOP), the parent compound of this compound, among the general population. The primary route of exposure for most people is through diet. wikipedia.orgcpsc.gov Phthalate residues have been identified in numerous food products, particularly those with high lipid content. cpsc.gov Specifically, among various phthalates tested in food, di-n-octyl phthalate (DnOP) has been found in the highest concentrations in beef. nih.gov

Human exposure is assessed by measuring the urinary concentrations of DnOP metabolites, primarily the monoester, mono-n-octyl phthalate (MnOP), and its further oxidized metabolite, mono(3-carboxypropyl) phthalate (MCPP). cpsc.govindustrialchemicals.gov.au Following ingestion, DnOP is rapidly metabolized to MnOP. industrialchemicals.gov.au Due to their rapid metabolism and excretion, with half-lives often less than 24 hours, urinary metabolite levels are indicative of recent exposures. nih.govnih.govrichtmann.org National surveys, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, provide large-scale biomonitoring data that reflects exposure across the population. gwu.edunih.govepa.gov While data specific to MnOP is less frequently reported than for other phthalate metabolites, the presence of MCPP is commonly monitored. However, MCPP is a metabolite of several other phthalates as well, which can complicate source attribution. industrialchemicals.gov.augwu.edu

Occupational exposure to DnOP can occur in industrial settings where it is used as a plasticizer in the manufacture of flexible vinyl products, such as flooring, wall coverings, and food contact materials. bmj.com However, there is a lack of well-documented studies specifically quantifying occupational exposure to DnOP. industrialchemicals.gov.au Exposure limits for workplace air have been established by regulatory bodies. For instance, the U.S. Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 mg/m³ as an 8-hour time-weighted average. cdc.govosha.gov The National Institute for Occupational Safety and Health (NIOSH) recommends the same exposure limit but also considers di-sec-octyl phthalate a potential occupational carcinogen. cdc.govosha.gov One estimate for an upper bound for occupational exposure was calculated at 286 µg/kg/day. nih.gov Studies comparing workers in the plastics industry to the general population have shown significantly higher urinary concentrations of metabolites for other high molecular weight phthalates like DEHP, suggesting that occupational exposure to DnOP is also likely to be higher in these settings. richtmann.org

Table 1: Summary of General and Occupational Exposure Data for Di-n-octyl Phthalate (DnOP) and its Metabolites

PopulationExposure MetricMatrixFinding/ValuePrimary Source/Route
General PopulationParent Compound (DnOP)Food (Beef)Highest concentration among tested phthalates. nih.govDietary Ingestion wikipedia.orgcpsc.gov
General PopulationMetabolite (MCPP)UrineWidespread detection in national surveys (e.g., NHANES). gwu.edunih.govConsumer Products, Diet bmj.com
OccupationalParent Compound (DnOP)AirOSHA PEL: 5 mg/m³ (8-hr TWA). cdc.govosha.govInhalation in plastics manufacturing. bmj.com
OccupationalParent Compound (DnOP)-Estimated upper bound exposure: 286 µg/kg/day. nih.govIndustrial use as a plasticizer. bmj.com

Temporal Trends in Phthalate Metabolite Concentrations

Analysis of biomonitoring data over the last two decades reveals shifting patterns in phthalate exposure within the U.S. population. gwu.edunih.gov While concentrations of metabolites from some commonly used phthalates like di(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DnBP), and butylbenzyl phthalate (BBzP) have generally decreased, the urinary levels of metabolites from other phthalates have increased. gwu.edunih.gov This trend is often attributed to the replacement of certain regulated phthalates with other, less-studied alternatives in consumer and industrial products. gwu.edunih.gov

Data from the U.S. National Health and Nutrition Examination Survey (NHANES) between 2001 and 2010 showed a statistically significant increase in the urinary concentration of mono(3-carboxypropyl) phthalate (MCPP). gwu.edunih.gov MCPP is an oxidative metabolite of DnOP, as well as other phthalates. industrialchemicals.gov.augwu.edu During this period, the least square geometric mean (LSGM) concentrations of MCPP increased by 25%. gwu.edunih.gov The trend for MCPP was nonmonotonic, with the lowest levels observed in the 2005–2006 survey cycle before increasing in subsequent years. nih.gov

More direct evidence for a rising trend in DnOP exposure comes from a 2016 study of pregnant women in California. This research, which analyzed urine samples collected between 2007 and 2013, found that biomarker concentrations of di-n-octyl phthalate (DOP) metabolites showed an increasing trend during the study period. researchgate.net This increase contrasts with the decreasing trends observed for metabolites of DEHP, DBP, and BBzP in the same cohort, further suggesting a shift in the types of phthalates being used in the market. researchgate.net

Table 2: Temporal Trends of Di-n-octyl Phthalate (DnOP) Related Metabolites in U.S. Population Studies

Study (Period)PopulationMetaboliteObserved TrendKey Finding
NHANES (2001-2010)General U.S. PopulationMono(3-carboxypropyl) phthalate (MCPP)Increasing25% increase in least square geometric mean concentrations over the decade. gwu.edunih.gov
MARBLES Study (2007-2013)Pregnant Women (California)Di-n-octyl phthalate (DOP) metabolitesIncreasingBiomarker concentrations increased over the study period, in contrast to other declining phthalate metabolites. researchgate.net

Ecological Impact and Environmental Risk Assessment

Environmental Prevalence and Distribution of Octyl Hydrogen Phthalate (B1215562)

Phthalate esters (PAEs) are frequently detected in various environmental compartments due to their continuous release from consumer and industrial products. Their physicochemical properties, such as moderate water solubility and a tendency to adsorb to particulate matter, govern their distribution in the environment.

Phthalates are commonly found in aquatic environments, with concentrations varying based on proximity to urban and industrial centers. mdpi.com Effluents from wastewater treatment plants, industrial discharges, and runoff from agricultural and urban areas are significant sources of phthalates in rivers and lakes. frontiersin.org

Once in the aquatic system, phthalates can be found in both the water column and sediments. Due to their hydrophobic nature, higher molecular weight phthalates, such as DNOP, tend to partition from the water and accumulate in sediments. Studies have reported the presence of various phthalates in river and lake water at concentrations ranging from nanograms to micrograms per liter. Sediments often act as a sink for these compounds, exhibiting higher concentrations than the overlying water column. For instance, in the Persian Gulf, the highest detected concentration of di-n-octyl phthalate (DOP) was 4.61 μg/L in water samples. nih.gov

Phthalates contaminate soil environments through various pathways, including the application of sewage sludge as fertilizer, deposition from the atmosphere, and the breakdown of plastic waste. Agricultural plastics, such as mulching films, are also a significant source of phthalate contamination in soils. Once in the soil, the mobility and persistence of phthalates are influenced by factors like soil organic matter content and microbial activity.

Atmospheric deposition is a crucial transport pathway for phthalates, allowing them to reach even remote ecosystems. nih.gov Phthalates can be released into the atmosphere through volatilization from products and industrial processes. They can then be transported over long distances and deposited onto soil and water surfaces through wet and dry deposition.

Ecotoxicological Studies on Aquatic Organisms

The potential for adverse effects of octyl hydrogen phthalate and its related compounds on aquatic life is a key aspect of its environmental risk assessment. Ecotoxicological studies focus on determining the concentrations at which these substances may cause harm to various aquatic organisms.

Acute toxicity studies assess the effects of short-term exposure to high concentrations of a chemical, typically determining the lethal concentration for 50% of the test organisms (LC50). Chronic toxicity studies, on the other hand, evaluate the effects of long-term exposure to lower concentrations, focusing on endpoints such as growth, reproduction, and survival.

Specific toxicity data for this compound is limited. Therefore, data for its parent compound, di-n-octyl phthalate (DNOP), is often used as a surrogate.

Fish: One study determined the 96-hour LC50 of dioctyl phthalate for the freshwater fish Clarias batrachus to be 14.5 ml/L. In chronic exposure studies with the fathead minnow (Pimephales promelas), DNOP did not affect the survival of early embryos or larvae at concentrations up to 10 mg/L. However, the hatching of embryos was significantly decreased at 10 mg/L, but not at 3.2 mg/L.

Crustaceans: For the crustacean Daphnia magna, chronic exposure to 1.0 mg/L of DNOP caused a significant reduction in reproduction. A lower dose of 0.32 mg/L had no significant effect on reproduction.

Algae: There is a notable lack of specific studies on the toxicity of this compound or DNOP to algal species in the available scientific literature.

Interactive Data Table: Ecotoxicity of Di-n-octyl Phthalate (DNOP) to Aquatic Organisms

SpeciesPhylumEndpointDurationValue (mg/L)
Clarias batrachusChordata96-hour LC5096 hours14500
Pimephales promelasChordataNo Observed EffectChronic3.2
Pimephales promelasChordataLowest Observed EffectChronic10
Daphnia magnaArthropodaNo Observed Effect21 days0.32
Daphnia magnaArthropodaLowest Observed Effect21 days1.0

Species Sensitivity Distribution (SSD) is a statistical method used in ecological risk assessment to model the variation in sensitivity of different species to a particular chemical. An SSD curve is generated by plotting the cumulative probability of species being affected as a function of the concentration of the toxicant. From this curve, a hazardous concentration for a certain percentage of species (e.g., HC5) can be derived, which is considered a protective concentration for the ecosystem.

A study investigating the acute toxicity of Di-n-octyl phthalate (DnOP) using six Chinese resident aquatic organisms from three phyla constructed an SSD model. The lethal concentration 50% (LC50) values for DnOP ranged from 1.45 to 1200 mg/L across the tested species. Based on the log-normal model of the SSD, the derived acute and chronic predicted no-effect concentrations (PNECs) were determined. researchgate.net

Phthalates are a class of chemicals known for their potential to disrupt the endocrine system of wildlife and humans. biochemjournal.com The endocrine system regulates crucial physiological processes, including development, reproduction, and metabolism, through hormones. Endocrine disrupting chemicals (EDCs) can interfere with these processes by mimicking, blocking, or altering the production of natural hormones. nih.gov

In the context of aquatic wildlife, exposure to EDCs can lead to adverse effects such as altered sex ratios, impaired reproductive success, and developmental abnormalities. biochemjournal.com While several phthalates, such as di(n-butyl) phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP), have been shown to have estrogenic or anti-androgenic effects in fish, the specific endocrine disrupting activity of this compound and DNOP is less characterized. researchgate.netmdpi.com

A study using an estrogen-responsive transgenic medaka (Oryzias melastigma) eleutheroembryo-based test found that di-n-octyl phthalate (DNOP) showed no enhanced or anti-estrogenic activity. mdpi.com This suggests that, at least for the estrogenic pathway in this test system, DNOP may have a lower endocrine disrupting potential compared to other commonly studied phthalates. However, further research across different species and endocrine pathways is necessary to fully characterize the endocrine disrupting effects of this compound and its derivatives in aquatic wildlife.

Terrestrial Ecotoxicity Research

Phytotoxicity to Terrestrial Plant Species

Direct research on the phytotoxicity of this compound on terrestrial plants is limited. However, studies on its parent compound, dioctyl phthalate (DOP), and other structurally similar phthalates provide insights into the potential ecological impact. Phthalic acid esters (PAEs) are known to be absorbed by plants from contaminated soil and air, potentially leading to adverse effects on their growth and development ms-editions.cl.

One study investigated the accumulation of dioctyl phthalate in Plantago major L. (Greater Plantain). The analysis revealed the presence of DOP in both the leaves and roots of the plant, with concentrations being higher in the leaves. This suggests that Plantago major can accumulate DOP from the environment, indicating a pathway for this phthalate to enter the terrestrial food chain academicjournals.orgcabidigitallibrary.org. The accumulation of phthalates in plants can be influenced by various factors, including the plant species, age, and the concentration of the phthalate in the surrounding environment academicjournals.org.

While specific toxicity data for this compound is scarce, research on other common phthalates, such as di-n-butyl phthalate (DnBP) and bis(2-ethylhexyl) phthalate (DEHP), has demonstrated various phytotoxic effects. These include inhibition of seed germination, root elongation, and seedling growth . For instance, a study on seven higher plant species, including wheat, alfalfa, and cucumber, showed that DnBP generally inhibited root elongation, seedling growth, and biomass. In contrast, DEHP showed a lower level of phytotoxicity in the same study . Such findings suggest that the phytotoxic effects of phthalates can vary depending on the specific compound and the plant species being tested. The potential for this compound to cause similar effects warrants further investigation to fully understand its environmental risk.

Accumulation of Dioctyl Phthalate (DOP) in Plantago major
Plant PartDOP Concentration Range (%)Reference
Leaves3.26 - 80.55 academicjournals.orgcabidigitallibrary.org
Roots2.52 - 19.69 academicjournals.orgcabidigitallibrary.org

Environmental Risk Assessment Frameworks

The environmental risk assessment of chemical compounds like this compound is a structured process to evaluate the potential for adverse ecological effects. This typically involves comparing the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC).

Risk Quotient (RQ) Methodologies

The Risk Quotient (RQ) method is a widely used approach in environmental risk assessment to characterize the risk of a chemical substance mdpi.com. It is calculated by dividing the Measured Environmental Concentration (MEC) or the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC) mdpi.com.

RQ = MEC / PNEC

An RQ value greater than 1 indicates a potential for adverse effects on the environment, suggesting that the environmental concentration of the substance exceeds the level deemed safe for ecosystems. Conversely, an RQ value less than or equal to 1 suggests that adverse ecological effects are unlikely.

Derivation of Predicted No-Effect Concentrations (PNECs)

The Predicted No-Effect Concentration (PNEC) represents the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. The derivation of a PNEC value involves using ecotoxicity data from laboratory studies on various organisms (e.g., plants, invertebrates, microorganisms). An assessment factor (AF) is applied to the lowest available toxicity value, such as the No-Observed-Effect Concentration (NOEC) or the Lowest-Observed-Effect Concentration (LOEC), to account for uncertainties in extrapolating from laboratory data to real-world ecosystems.

The magnitude of the assessment factor depends on the quality and quantity of the available ecotoxicological data. For instance, a larger assessment factor is used when only short-term toxicity data is available, while a smaller factor may be applied if long-term toxicity data for multiple species across different trophic levels are available.

For di-n-octyl phthalate (DnOP), chronic Predicted No-Effect Concentrations (PNECs) for water have been derived based on aquatic organism toxicity data researchgate.net. The derivation of a soil PNEC for this compound would require terrestrial ecotoxicity data, which is currently limited. In the absence of such data, one approach is to use the equilibrium partitioning method to estimate a soil PNEC from the aquatic PNEC, although this method has its own set of assumptions and uncertainties.

Illustrative PNEC Derivation for a Phthalate in an Aquatic Environment
Toxicity EndpointValue (mg/L)Assessment Factor (AF)Derived PNEC (mg/L)Reference
Chronic NOEC (Fish)0.1100.01 mst.dk
Acute LC50 (Daphnia)1.010000.001 mst.dk

Cumulative Risk Assessment Approaches for Phthalate Mixtures

For phthalates, which are known to have similar toxicological profiles, particularly as endocrine disruptors, a cumulative risk assessment is highly relevant pishrochem.comnbinno.com. The methodologies for CRA of phthalate mixtures often rely on the principle of dose addition. This assumes that the combined effect of the mixture can be predicted by summing the doses of the individual components, often weighted by their relative potencies.

The Hazard Index (HI) is a common tool used in cumulative risk assessment. The HI is calculated by summing the hazard quotients of the individual phthalates in a mixture. If the HI exceeds 1, there is a potential concern for cumulative risk.

Regulatory bodies and research institutions are increasingly focusing on developing and applying frameworks for the cumulative risk assessment of phthalates to ensure a more comprehensive protection of environmental and human health nih.govcanada.caepa.gov. These approaches are critical for understanding the real-world impact of phthalate contamination, including contributions from this compound in combination with other phthalates in the terrestrial environment.

Regulatory Science and Policy Implications of Octyl Hydrogen Phthalate Research

Scientific Evidence Informing Chemical Regulations and Restrictions

Currently, there are no specific regulations that directly target octyl hydrogen phthalate (B1215562). Instead, regulatory frameworks established by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) focus on the precursor, DnOP. The scientific evidence informing these regulations is primarily based on toxicological studies of DnOP, with the understanding that its effects are mediated, in part, by its conversion to octyl hydrogen phthalate.

Regulatory actions on DnOP have been prompted by concerns about its potential health effects. For instance, in the United States, the Consumer Product Safety Improvement Act (CPSIA) of 2008 placed interim restrictions on the use of DnOP in toys that can be placed in a child's mouth and childcare articles, at concentrations not exceeding 0.1%. nih.gov Similarly, the European Union has restricted the use of DnOP in toys and childcare articles that can be mouthed by children. wikipedia.org

The scientific rationale for these restrictions is based on a broader understanding of the health risks associated with certain phthalates, including potential reproductive and developmental toxicity. However, toxicological studies that specifically isolate the effects of this compound are limited. Some research indicates that the liver is a primary target organ for the toxic effects of both DnOP and this compound in animal models. cdc.gov Comparative studies have suggested that while this compound can contribute to liver enlargement, it is less potent in inducing peroxisome proliferation, a key cellular response linked to the toxicity of some other phthalates like di-(2-ethylhexyl) phthalate (DEHP). nih.gov

The following interactive table summarizes key regulatory actions and the scientific basis for them, primarily focusing on the parent compound, DnOP.

Regulation/PolicyJurisdictionRestricted Substance(s)Maximum ConcentrationProduct CategoryScientific Rationale
Consumer Product Safety Improvement Act (CPSIA)United StatesDi-n-octyl phthalate (DnOP)0.1%Children's toys that can be placed in the mouth and childcare articlesConcerns about potential health effects, including reproductive and developmental toxicity from phthalate exposure in vulnerable populations.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)European UnionDi-n-octyl phthalate (DNOP)0.1% by mass of the plasticised materialToys and childcare articles which can be placed in the mouth by childrenPrecautionary principle to limit exposure of children to potentially harmful phthalates.

Data Gaps and Future Research Priorities in Hazard Characterization

A significant challenge in the risk assessment of this compound is the scarcity of comprehensive toxicological data specifically for this monoester. Much of the current understanding is extrapolated from studies on its parent compound, DnOP. This reliance on data from the parent diester creates uncertainties in accurately characterizing the specific hazards posed by this compound itself.

Key Data Gaps:

Comprehensive Toxicological Profile: There is a lack of extensive studies on the chronic toxicity, carcinogenicity, and endocrine-disrupting potential of this compound as a standalone substance. cpsc.gov

Developmental and Reproductive Toxicity: While the reproductive effects of DnOP have been studied, there is a need for more research to understand the specific role and potency of this compound in mediating these effects. cdc.gov

Dermal and Inhalation Toxicity: Information on the health effects of this compound following dermal contact or inhalation is largely incomplete or unavailable. industrialchemicals.gov.au

Human Exposure Data: While biomonitoring studies have detected phthalate metabolites in human samples, there is a need for more targeted research to quantify exposure levels of this compound specifically and to understand its primary sources.

Future Research Priorities:

In-depth Toxicological Studies: Conducting comprehensive toxicological assessments of this compound, including long-term animal studies and in vitro assays, is a high priority to fill the existing data gaps.

Biomonitoring and Exposure Assessment: Future research should focus on developing and applying sensitive analytical methods to accurately measure this compound levels in human populations to better estimate exposure and associated risks.

Metabolism and Toxicokinetics: Further investigation into the metabolism of DnOP and the toxicokinetics of this compound is crucial to understand its absorption, distribution, metabolism, and excretion in the body.

Focus on Oxidative Metabolites: Recent studies have indicated that oxidative metabolites of DnOP, such as mono-(3-carboxypropyl) phthalate (MCPP), may be more reliable biomarkers of exposure than this compound itself due to their higher concentrations in urine. industrialchemicals.gov.au Future biomonitoring and risk assessment strategies should consider incorporating these more sensitive biomarkers.

Harmonization of Assessment Methodologies Across Jurisdictions

The global nature of the chemical industry and product manufacturing necessitates the harmonization of risk assessment methodologies for substances like this compound and its parent compound. Different regulatory bodies across various jurisdictions may employ different approaches to evaluate chemical safety, leading to inconsistencies in regulations and trade barriers.

Efforts are underway to harmonize the approaches to chemical hazard and risk assessment. Organizations like the Organisation for Economic Co-operation and Development (OECD) provide frameworks and test guidelines that can be adopted by member countries to ensure consistency in data generation and interpretation. researchgate.net For phthalates, a key area for harmonization is the approach to cumulative risk assessment, which considers the combined effects of exposure to multiple phthalates that may have similar toxicological profiles.

The development of standardized analytical methods for detecting phthalate metabolites in biological and environmental samples is also crucial for harmonization. This ensures that data from different studies and monitoring programs are comparable, allowing for a more robust global understanding of exposure patterns and health risks.

Impact of Regulatory Actions on Environmental Levels and Human Exposure

Assessing the direct impact of regulatory actions on the environmental levels and human exposure to this compound is challenging due to the limited historical monitoring data specifically for this metabolite. However, temporal trend studies on phthalate exposure in the general population can provide indirect evidence of the effectiveness of such regulations.

For example, studies conducted by the U.S. Centers for Disease Control and Prevention (CDC) through the National Health and Nutrition Examination Survey (NHANES) have tracked exposure to various phthalate metabolites over time. While data specifically for this compound might be limited, a notable trend has been observed for a related compound, monocarboxyoctyl phthalate (MCOP), an oxidative metabolite of di-isononyl phthalate (DiNP), a chemical often used as a replacement for other restricted phthalates. The data showed a significant increase in MCOP levels in the U.S. population between 2005-2006 and 2009-2010. nih.gov This suggests a shift in the use of certain phthalates, likely in response to regulations on compounds like DEHP and DnOP.

The following interactive table illustrates the temporal trends of selected phthalate metabolites in the U.S. population, highlighting the dynamic nature of human exposure in response to regulatory and market shifts.

Phthalate MetaboliteParent Phthalate(s)Time PeriodTrend in Urinary Concentration
Monoethyl phthalate (MEP)Diethyl phthalate (DEP)2001-2010Decreased
Mono-n-butyl phthalate (MnBP)Di-n-butyl phthalate (DnBP)2001-2010Decreased
Monobenzyl phthalate (MBzP)Benzylbutyl phthalate (BBzP)2001-2010Decreased
Sum of DEHP metabolitesDi(2-ethylhexyl) phthalate (DEHP)2001-2010Decreased
Monoisobutyl phthalate (MiBP)Diisobutyl phthalate (DiBP)2001-2010Increased
Monocarboxyoctyl phthalate (MCOP)Di-isononyl phthalate (DiNP)2005-2010Increased

Source: Zota et al., 2014. Temporal Trends in Phthalate Exposures: Findings from the National Health and Nutrition Examination Survey, 2001–2010. nih.gov

These trends suggest that while regulations on specific phthalates may lead to reduced exposure to those particular chemicals, there can be a corresponding increase in exposure to their substitutes. This underscores the importance of a class-based approach to chemical regulation and the need for thorough assessment of alternatives before they are widely adopted in the market. nih.gov Further monitoring of this compound and its oxidative metabolites is necessary to directly evaluate the impact of DnOP restrictions on human exposure levels.

Q & A

Basic Research Questions

Q. How can Octyl Hydrogen Phthalate (CAS 5393-19-1) be reliably identified and characterized in experimental settings?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₁₆H₂₂O₄, MW 278.34) and Fourier-transform infrared spectroscopy (FTIR) to detect functional groups like ester carbonyl (C=O) and hydroxyl (-OH) stretches. Chromatographic retention times (e.g., HPLC or GC-MS) should match reference standards. Storage at 2–8°C in airtight containers is critical to prevent degradation .

Q. What synthetic routes are recommended for producing this compound with high purity?

  • Methodological Answer : Esterification of phthalic anhydride with n-octanol under acid catalysis (e.g., sulfuric acid) is a common method. Purification via liquid-liquid extraction (using hexane or ethyl acetate) followed by recrystallization from ethanol ensures minimal residual reactants. Monitor reaction completion using thin-layer chromatography (TLC) with UV visualization .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility for detection. For polar matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column is preferred. Calibrate using deuterated internal standards (e.g., d₄-phthalate) to correct matrix effects .

Advanced Research Questions

Q. How do mechanistic studies explain the contradictory toxicity data for this compound in mammalian models?

  • Methodological Answer : Discrepancies arise from differences in metabolic activation (e.g., hepatic cytochrome P450 enzymes converting it to reactive metabolites) and experimental models (e.g., cell lines vs. in vivo). Use isotope-labeled tracers (¹³C or ²H) to track metabolite pathways and compare outcomes across species (e.g., rat hepatocytes vs. human cell cultures) .

Q. What experimental designs are optimal for assessing the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Conduct microcosm studies simulating freshwater/sediment interfaces under controlled light and temperature. Measure degradation rates via LC-MS and quantify photolysis products (e.g., phthalic acid). Pair with ecotoxicological assays (e.g., Daphnia magna mortality) to correlate persistence with ecological impact .

Q. How can researchers resolve contradictions in reported endocrine-disrupting effects of this compound?

  • Methodological Answer : Apply high-throughput screening (HTS) with nuclear receptor assays (e.g., estrogen receptor alpha transactivation) to assess dose-response relationships. Use computational models (QSAR) to predict binding affinities and validate with in vitro transcriptional activation assays. Account for co-exposure effects with other phthalates in mixture toxicity studies .

Data Interpretation and Contradiction Management

Q. Why do studies report varying bioaccumulation factors (BAFs) for this compound?

  • Methodological Answer : Variability stems from lipid content in test organisms (e.g., fish vs. invertebrates) and exposure duration. Standardize BAF calculations using lipid-normalized concentrations and controlled feeding regimes. Validate with stable isotope dilution assays to minimize analytical bias .

Q. What strategies mitigate interference from co-eluting compounds in this compound analysis?

  • Methodological Answer : Optimize chromatographic separation using gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and employ selective ion monitoring (SIM) in MS. Confirm peaks with orthogonal methods like ion mobility spectrometry (IMS) or dual-column confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.